molecular formula C17H20ClN3 B14040360 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

Cat. No.: B14040360
M. Wt: 301.8 g/mol
InChI Key: ZLWKSHURPQBVGS-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is a heterocyclic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrido[3,4-D]pyrimidine core substituted with benzyl, chloro, and isopropyl groups. Its molecular formula is C14H13Cl2N3, and it has a molecular weight of 294.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine with benzyl chloride and isopropylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include the purification of intermediates and final products using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrido[3,4-D]pyrimidine derivatives, which can have different functional groups replacing the chloro or benzyl groups .

Scientific Research Applications

7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in cancer cells, ultimately leading to cell death .

Comparison with Similar Compounds

  • 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
  • Pyrazolo[3,4-D]pyrimidine derivatives

Comparison: Compared to similar compounds, 7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group, in particular, contributes to its unique steric and electronic characteristics, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

7-benzyl-4-chloro-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3/c1-12(2)17-19-15-11-21(9-8-14(15)16(18)20-17)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWKSHURPQBVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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